![molecular formula C12H13BrCl3NO3 B14350697 N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide CAS No. 93463-07-1](/img/structure/B14350697.png)
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide is an organic compound with a complex structure that includes a benzamide core, a bromopropoxy group, and a trichloroethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzamide with 1-(3-bromopropoxy)-2,2,2-trichloroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the solvent used is often dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group in the benzamide core can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The trichloroethyl group can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce ketones or aldehydes.
科学研究应用
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The bromopropoxy group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trichloroethyl moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can form hydrogen bonds with target proteins, affecting their function and activity .
相似化合物的比较
Similar Compounds
1-Bromo-2-(3-bromopropoxy)benzene: Similar structure but lacks the trichloroethyl group.
(E)-1-(2-(3-bromopropoxy)phenyl)-3-phenylprop-2-en-1-one: Contains a chalcone core instead of a benzamide core.
Uniqueness
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide is unique due to the presence of both the trichloroethyl and bromopropoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
属性
CAS 编号 |
93463-07-1 |
|---|---|
分子式 |
C12H13BrCl3NO3 |
分子量 |
405.5 g/mol |
IUPAC 名称 |
N-[1-(3-bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C12H13BrCl3NO3/c13-6-3-7-20-11(12(14,15)16)17-10(19)8-4-1-2-5-9(8)18/h1-2,4-5,11,18H,3,6-7H2,(H,17,19) |
InChI 键 |
HVLSQBCWUYVHMK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)OCCCBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


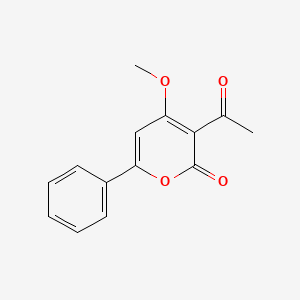
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
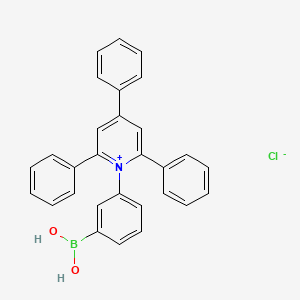
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
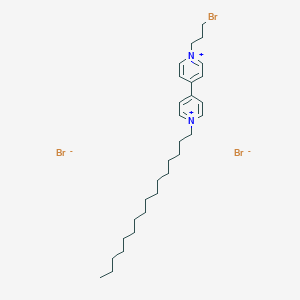

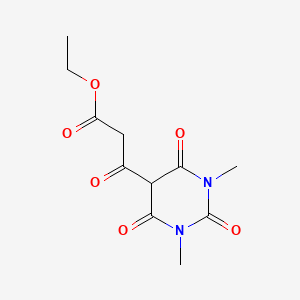
![Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate](/img/structure/B14350644.png)
![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium](/img/structure/B14350672.png)
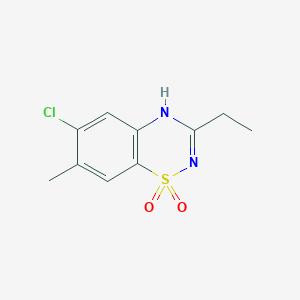
![N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14350681.png)
![4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14350689.png)
